1,3-Bis(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
1,3-Bis(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with two 4-chlorophenyl groups and a carbohydrazide moiety, making it an interesting subject for studies in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with 4-chlorophenylhydrazine in the presence of a suitable catalyst to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
1,3-Bis(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-ol
- 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol
- 1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol
Uniqueness
1,3-Bis(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern and the presence of the carbohydrazide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H12Cl2N4O |
---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
2,5-bis(4-chlorophenyl)pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C16H12Cl2N4O/c17-11-3-1-10(2-4-11)14-9-15(16(23)20-19)22(21-14)13-7-5-12(18)6-8-13/h1-9H,19H2,(H,20,23) |
InChI Key |
YETDORROJDVRKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=C2)C(=O)NN)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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